molecular formula C11H17NO2 B11826663 ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

Cat. No.: B11826663
M. Wt: 195.26 g/mol
InChI Key: VXYGVDMMOHWSNE-SNAWJCMRSA-N
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Description

Ethyl (2E)-3-{6-methyl-3-azabicyclo[310]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Chemical Reactions Analysis

Ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate exerts its effects involves interactions with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can be compared to other bicyclic compounds such as:

The uniqueness of this compound lies in its specific bicyclic framework and the presence of the azabicyclo moiety, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl (E)-3-(6-methyl-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate

InChI

InChI=1S/C11H17NO2/c1-3-14-10(13)4-5-11-7-12-6-9(11)8(11)2/h4-5,8-9,12H,3,6-7H2,1-2H3/b5-4+

InChI Key

VXYGVDMMOHWSNE-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C12CNCC1C2C

Canonical SMILES

CCOC(=O)C=CC12CNCC1C2C

Origin of Product

United States

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